1'-(2-methylbenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one

Medicinal Chemistry Conformational Analysis Scaffold Design

1'-(2-Methylbenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one (CAS 877810-67-8) is a fully synthetic small molecule belonging to the spiro[chromane-2,4'-piperidine] class. Its structure comprises a chroman-4-one ring system spiro-fused at the 2-position to a piperidine ring, with the piperidine nitrogen acylated by a 2-methylbenzoyl group.

Molecular Formula C21H21NO3
Molecular Weight 335.4 g/mol
CAS No. 877810-67-8
Cat. No. B3292338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-(2-methylbenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one
CAS877810-67-8
Molecular FormulaC21H21NO3
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
InChIInChI=1S/C21H21NO3/c1-15-6-2-3-7-16(15)20(24)22-12-10-21(11-13-22)14-18(23)17-8-4-5-9-19(17)25-21/h2-9H,10-14H2,1H3
InChIKeyGKAMBMCDVTYEGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1'-(2-Methylbenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one (CAS 877810-67-8): Core Spirocyclic Scaffold and Structural Identity


1'-(2-Methylbenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one (CAS 877810-67-8) is a fully synthetic small molecule belonging to the spiro[chromane-2,4'-piperidine] class. Its structure comprises a chroman-4-one ring system spiro-fused at the 2-position to a piperidine ring, with the piperidine nitrogen acylated by a 2-methylbenzoyl group [1]. This scaffold enforces a rigid orthogonal orientation between the benzopyran and piperidine rings, a conformational constraint that distinguishes it from flexible non-spiro benzopyran-piperidine hybrids and underpins its potential for selective target engagement [2]. The compound is primarily encountered as a research tool and reference standard in early-stage drug discovery programs exploring spirocyclic chemotypes for CNS and metabolic targets.

1
Rigid spirocyclic core ensures conformational consistency, aiding SAR interpretation in CNS and metabolic target programs.
2
Research tool / reference standard for early-stage drug discovery exploring spiro[chromane-2,4'-piperidine] chemotypes.
3
Fully synthetic small molecule with defined 2-methylbenzoyl N-acyl substitution – distinct from flexible non-spiro analogs.
Selection context: scaffold identity and purity verification for library or probe studies.

Why 1'-(2-Methylbenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one Cannot Be Replaced by Common Spiro[chromane-2,4'-piperidine] Analogs


Generic substitution within the spiro[chromane-2,4'-piperidine] class is unreliable because receptor affinity and selectivity profiles are exquisitely sensitive to the N-acyl substituent on the piperidine ring. The 2-methylbenzoyl group introduces a specific steric and electronic environment that modulates hydrogen-bond acceptor capacity and lipophilic complementarity within target binding pockets [1]. Published structure-activity relationship (SAR) studies on closely related spiropiperidine series demonstrate that even minor N-substituent variations (e.g., phenyl vs. benzyl vs. heteroaryl carbonyl) can shift sigma-1/sigma-2 selectivity ratios by over 100-fold or redirect activity toward serotonin or dopamine receptor subtypes [2]. Consequently, replacing the 2-methylbenzoyl derivative with an unsubstituted or differently acylated analog without confirmatory assay data risks complete loss of the desired pharmacological profile.

N‑acyl sensitivity Minor variations in the piperidine N‑substituent (e.g., phenyl, benzyl, heteroaryl carbonyl) can shift sigma‑1/sigma‑2 selectivity by over 100‑fold or redirect activity toward serotonin/dopamine receptors. The 2‑methylbenzoyl group provides a specific steric and electronic profile that is not guaranteed by other acyl groups.
Unverified transferability Replacing this derivative with an unsubstituted or differently acylated spiro[chromane-2,4'-piperidine] analog without confirmatory assay data may result in loss of the intended pharmacological profile. Class‑level scaffold precedents do not ensure interchangeable performance for this specific compound.

Quantitative Differentiation Evidence for 1'-(2-Methylbenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one


Conformational Restriction vs. Flexible Non-Spiro Benzopyran-Piperidine Analogs

The spirocyclic fusion at the chromane 2-position locks the piperidine ring in a fixed orthogonal orientation relative to the benzopyran plane, eliminating rotational degrees of freedom present in non-spiro benzopyran-piperidine conjugates. This preorganization reduces the entropic penalty upon target binding. By contrast, flexible analogs (e.g., 4-(piperidin-4-yl)chroman-4-one derivatives) populate multiple low-energy conformers, only a fraction of which are competent for binding [1]. The target compound's rigid scaffold is therefore expected to exhibit higher binding affinity and slower off-rates for targets that recognize the spiro geometry, although direct Ki comparisons with flexible counterparts are not yet available in the public domain for this specific derivative.

Conformational restraint
Class-level inference
0 rotatable bonds between rings (spirocyclic lock) vs. 1 rotatable bond in non‑spiro analog
Eliminates rotational freedom; supports consistent SAR interpretation.
Entropic benefit estimated ~0.5–1.5 kcal/mol; direct Ki data unavailable for this derivative.
Medicinal Chemistry Conformational Analysis Scaffold Design

Predicted Lipophilic Ligand Efficiency vs. Parent Spiro[chromane-2,4'-piperidin]-4-one (CAS 136081-84-0)

The 2-methylbenzoyl substituent increases calculated logP by approximately 2.0–2.5 log units relative to the unsubstituted parent scaffold (spiro[chromane-2,4'-piperidin]-4-one, CAS 136081-84-0), which has a computed XLogP3 of 1.3 [1]. This elevated lipophilicity may enhance membrane permeability and CNS penetration potential, but must be balanced against the risk of increased metabolic clearance. The target compound's LipE (Lipophilic Efficiency) cannot be calculated without a measured potency value, but the structural modification is consistent with strategies employed in sigma receptor ligand optimization where N-benzoylation improved sigma-1 affinity by >100-fold in analogous series [2].

Lipophilicity shift
Data to verify
Estimated cLogP increase ≈ 2.0–2.5 vs. parent scaffold (XLogP3 1.3)
May enhance CNS permeability potential; experimental logP/D not confirmed.
Fragment‑based prediction; requires measured logD for decision‑making.
Physicochemical Properties Drug-likeness Lipophilic Efficiency

Scaffold-Derived Target Engagement Potential: Spiro[chromane-2,4'-piperidine] Class vs. Non-Spiro Benzopyrans

The spiro[chromane-2,4'-piperidine] scaffold has demonstrated potent, subtype-selective sigma receptor binding in multiple published series. Maier and Wünsch (2002) reported that specific N-substituted spiropiperidines achieved sigma-1 Ki values as low as 0.65 nM with sigma-1/sigma-2 selectivity ratios exceeding 140-fold [1]. Separately, Koshizawa et al. described spiro[chromane-2,4'-piperidine] derivatives as orally bioavailable GPR119 agonists with EC50 values in the low nanomolar range [2]. While the specific 2-methylbenzoyl derivative has not been profiled in these public studies, the scaffold's validated target engagement across distinct receptor families provides a strong rationale for its prioritization over non-spiro benzopyran chemotypes that lack such demonstrated polypharmacology.

Target engagement precedent
Class-level inference
Scaffold‑optimized analog: sigma‑1 Ki 0.65 nM; this compound remains uncharacterized.
Scaffold validation supports CNS program investment; confirmatory data needed.
Sigma‑1/2, 5‑HT1A/2A engagement demonstrated for class; not yet measured for CAS 877810‑67‑8.
Sigma Receptors GPCR Selectivity

Synthetic Tractability and Intermediate Value Relative to Alternative N-Substituted Spirochromanes

The 2-methylbenzoyl group is installed via a single-step acylation of the common intermediate spiro[chromane-2,4'-piperidin]-4-one (CAS 136081-84-0), which is commercially available or synthesized in two steps from 4-chromanone [1]. This contrasts with N-aryl or N-heteroaryl derivatives that often require palladium-catalyzed cross-coupling or multi-step sequences. The 2-methylbenzoyl derivative thus offers a favorable balance of structural complexity and synthetic accessibility, enabling efficient library expansion for SAR studies where the 2-methyl substitution pattern on the benzoyl ring is hypothesized to enhance van der Waals contacts in hydrophobic binding pockets [2]. The core intermediate (CAS 136081-84-0) serves as a direct comparator for assessing the incremental value of the 2-methylbenzoyl modification.

Synthetic efficiency
Supporting evidence
3 synthetic steps vs. 4–6 steps for N‑aryl/heteroaryl analogs
Single‑step acylation from common intermediate enables efficient library expansion.
Parallel synthesis compatible; favorable for SAR exploration.
Synthetic Chemistry Parallel Synthesis Library Design

Recommended Application Scenarios for 1'-(2-Methylbenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one Based on Differential Evidence


CNS Receptor Screening Library Member for Sigma and Serotonin Receptor Panel

Given the spiro[chromane-2,4'-piperidine] scaffold's validated engagement with sigma-1, sigma-2, 5-HT1A, and 5-HT2A receptors [1], this compound is suitable for inclusion in targeted CNS screening libraries. Its rigid spiro geometry reduces conformational ambiguity in hit triaging, while the 2-methylbenzoyl group provides a defined lipophilic probe for hydrophobic pocket mapping. Procurement is recommended when the screening objective is to identify novel chemotypes with subtype selectivity within the sigma or serotonin receptor families.

Reference Standard for Spirocyclic Purity and Structural Confirmation

The compound's distinct spirocyclic architecture and specific N-acyl substitution pattern make it valuable as an analytical reference standard for HPLC, NMR, and mass spectrometry method development. Its characteristic 4-one carbonyl (δ ~190–195 ppm in 13C NMR) and spiro quaternary carbon (δ ~80–85 ppm) provide unambiguous spectroscopic handles for distinguishing it from non-spiro or differently substituted analogs [2], supporting quality control workflows in laboratories synthesizing spirocyclic compound libraries.

Physicochemical Property Probe for CNS Drug Design

With an estimated cLogP elevation of 2.0–2.5 units over the parent scaffold (XLogP3 = 1.3) [1], this compound can serve as a lipphilic probe in CNS permeability assays (e.g., PAMPA-BBB or MDCK-MDR1). When benchmarked against the unsubstituted spiro[chromane-2,4'-piperidin]-4-one (CAS 136081-84-0), the differential permeability and efflux ratio data generated can calibrate in silico CNS MPO models for spirocyclic series, informing the design of brain-penetrant candidates.

Synthetic Methodology Development and Parallel Library Validation

The single-step N-acylation route from commercially accessible intermediates [2] makes this compound a practical substrate for validating high-throughput amide coupling protocols, robotic library synthesis workflows, or new acylation reagents. Its successful preparation in multi-milligram quantities with >95% purity confirms process robustness and can serve as a positive control when expanding libraries to include more challenging N-acyl spirochromane derivatives.

Application
Selection Property
Validation Focus
CNS receptor panel screening
Rigid spiro geometry with defined 2‑methylbenzoyl lipophilic probe
Sigma‑1/2 and serotonin receptor binding assays; hit triaging with conformational clarity
Analytical reference standard
Distinct spectroscopic handles: spiro quaternary carbon (~80–85 ppm) and 4‑one carbonyl (~190–195 ppm in ¹³C NMR)
HPLC purity method development; NMR and MS structural confirmation workflows
CNS permeability probe
Estimated cLogP elevation vs. parent scaffold (XLogP3 1.3)
PAMPA‑BBB or MDCK‑MDR1 permeability benchmarking; CNS MPO model calibration
Synthetic methodology validation
Single‑step N‑acylation from commercially accessible intermediate
High‑throughput amide coupling protocol robustness; robotic library synthesis positive control
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